What is the chemical formula for ethyl acrylate?
What is the chemical formula for ethyl acrylate?
An In-depth Technical Guide to Ethyl Acrylate for Researchers and Drug Development Professionals
Abstract
Ethyl acrylate (EA) is a pivotal organic compound, specifically the ethyl ester of acrylic acid, with the chemical formula C₅H₈O₂.[1][2] It is a colorless liquid characterized by a distinct acrid odor.[3][4] As a highly reactive monomer, ethyl acrylate is a fundamental building block in the synthesis of a vast array of polymers and copolymers.[5] These polymers are integral to numerous industrial and commercial applications, ranging from paints, coatings, and adhesives to textiles and leather goods.[6][7] Of particular interest to the scientific and pharmaceutical communities, ethyl acrylate-based polymers serve as functional excipients in drug delivery systems and as reagents in the synthesis of pharmaceutical intermediates.[3][8] This guide provides a comprehensive technical overview of ethyl acrylate, encompassing its physicochemical properties, synthesis, polymerization mechanisms, analytical characterization, and applications, with a specific focus on its relevance to researchers and professionals in drug development. It also delineates critical safety and handling protocols essential for laboratory and industrial settings.
Physicochemical Properties of Ethyl Acrylate
Ethyl acrylate is a monofunctional monomer known for the high reactivity characteristic of acrylates.[5] Its chemical and physical properties are crucial for its handling, storage, and application in various synthetic processes. The IUPAC name for ethyl acrylate is ethyl prop-2-enoate.[1][6]
Molecular Structure
The structure of ethyl acrylate features a vinyl group directly attached to a carbonyl carbon, which confers its high reactivity in polymerization reactions.
Caption: Chemical structure of Ethyl Acrylate (C₅H₈O₂).
Key Physical and Chemical Data
The properties of ethyl acrylate make it a volatile and flammable liquid that requires careful handling. It is slightly soluble in water but miscible with many organic solvents like alcohols and ethers.[6][9]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][10] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Acrid, pungent | [3][5] |
| Density | 0.922 - 0.9405 g/cm³ at 20°C | [3][5] |
| Boiling Point | 99.4 - 100°C | [3][5] |
| Melting Point | -71 to -72°C | [3][5] |
| Flash Point | 8 - 13°C | [5][6] |
| Autoignition Temperature | 372°C (721°F) | [5][10] |
| Solubility in Water | 1.5 - 6 g/100 mL | [3][6] |
| Vapor Pressure | 29.3 mmHg at 20°C | [3][10] |
| Glass Transition Temp. (Tg) | -23 to -24°C | [5][11] |
Synthesis and Manufacturing
Industrially, ethyl acrylate is primarily produced through the acid-catalyzed esterification of acrylic acid with ethanol.[3][12] The acrylic acid itself is typically manufactured via the oxidation of propylene.[4] An alternative method is the Reppe reaction, which involves acetylene, carbon monoxide, and ethanol.[3]
To prevent spontaneous polymerization during transport and storage, commercial preparations of ethyl acrylate are stabilized with an inhibitor, such as hydroquinone or its ethyl ether.[3][9] The presence of oxygen is necessary for these stabilizers to function effectively.[5]
Caption: Industrial synthesis pathway for stabilized ethyl acrylate.
Polymerization of Ethyl Acrylate
Ethyl acrylate readily undergoes polymerization via free-radical mechanisms due to its carbon-carbon double bond. It is used to form both homopolymers and a wide variety of copolymers.[5] The resulting poly(ethyl acrylate) is a soft, sticky polymer at room temperature, owing to its low glass transition temperature (Tg) of approximately -24°C.[11]
Polymerization Mechanisms
Free-Radical Polymerization: This is the most common method for polymerizing ethyl acrylate. The process involves three key stages: initiation, propagation, and termination. An initiator (e.g., an organic peroxide or an azo compound like AIBN) is used to generate free radicals, which then attack the monomer's double bond to initiate the polymer chain growth.[13]
Caption: The three stages of free-radical polymerization.
Emulsion Polymerization: This technique is widely used to produce acrylic polymer emulsions (latexes) for paints, adhesives, and coatings.[6][14] In this process, the monomer is emulsified in water with a surfactant. A water-soluble initiator is used, and polymerization occurs within the surfactant micelles, resulting in a stable dispersion of polymer particles in water.[14] This method allows for high molecular weights and rapid polymerization rates while effectively controlling the viscosity and heat generated during the highly exothermic reaction.[14]
Copolymerization
Ethyl acrylate is frequently copolymerized with other monomers to tailor the properties of the final polymer.[3] Common comonomers include:
-
Methyl methacrylate: To increase the hardness and Tg of the polymer.[11]
-
Acrylic acid: To incorporate carboxyl groups, which can improve adhesion and allow for pH-triggered responses, as seen in alkali-soluble emulsion (ASE) thickeners.[3][12]
-
Vinyl acetate: For producing adhesives and coatings.[5]
-
Styrene and Butadiene: To create various types of plastics and rubbers.[3]
Experimental Protocol: Emulsion Polymerization of Ethyl Acrylate
This protocol describes a representative lab-scale batch process for synthesizing a poly(ethyl acrylate) latex.
Materials:
-
Ethyl acrylate (inhibitor removed)
-
Deionized water
-
Sodium dodecyl sulfate (SDS) - Surfactant
-
Potassium persulfate (KPS) - Initiator
-
Sodium bicarbonate - Buffer
-
Nitrogen gas supply
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Begin purging the system with a gentle stream of nitrogen to create an inert atmosphere.
-
Aqueous Phase Preparation: In the reactor, combine 500 mL of deionized water, 5.0 g of sodium dodecyl sulfate, and 1.0 g of sodium bicarbonate. Stir at 200 RPM until all solids are dissolved.
-
Heating: Set the circulating water bath connected to the reactor jacket to 65°C. Allow the aqueous solution to reach a stable temperature of 60°C.
-
Initiator Addition: Dissolve 1.0 g of potassium persulfate in 20 mL of deionized water. Add this initiator solution to the reactor.
-
Monomer Feed: Slowly add 100 g of inhibitor-free ethyl acrylate to the reactor over a period of 1 hour using a syringe pump or dropping funnel. An increase in the viscosity and a change in appearance to a milky-white emulsion will be observed.
-
Reaction: After the monomer feed is complete, maintain the reaction temperature at 60°C for an additional 2 hours to ensure high conversion.
-
Cooling & Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: The final product is a stable poly(ethyl acrylate) latex. Characterize the product by determining the percent solids content (gravimetry), particle size (dynamic light scattering), and polymer Tg (differential scanning calorimetry).
Caption: Workflow for laboratory-scale emulsion polymerization.
Applications in Research and Drug Development
While the bulk of ethyl acrylate is used in coatings, textiles, and adhesives, its unique properties make it valuable in the pharmaceutical and life sciences sectors.[3][6][9]
-
Pharmaceutical Intermediates: Ethyl acrylate is a versatile reagent in organic synthesis. It acts as a Michael acceptor, a reaction used to synthesize various pharmaceutical intermediates.[3]
-
Drug Delivery Systems: Copolymers containing ethyl acrylate are used as film-forming agents for tablet coatings. For instance, copolymers with methacrylic acid are used for enteric coatings (e.g., Eudragit®), which are designed to dissolve at the higher pH of the intestine, protecting the drug from the acidic environment of the stomach.[3]
-
Biocompatible Polymers: Acrylate-based polymers are explored for creating biocompatible materials. For example, molecularly imprinted polymers (MIPs) based on methacrylate monomers (structurally similar to acrylates) have been developed for controlled drug release applications.[8]
-
Adhesives for Medical Devices: The adhesive properties of ethyl acrylate copolymers are leveraged in transdermal patches and other medical adhesives that require good skin contact and biocompatibility.
Spectroscopic Analysis
Characterization of ethyl acrylate is routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of ethyl acrylate shows strong characteristic absorption bands. Key peaks include a C=O stretching vibration from the ester group at approximately 1730 cm⁻¹ and C=C stretching from the vinyl group around 1635 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. The spectrum typically shows signals for the vinyl protons (CH₂=CH-) in the 5.8-6.4 ppm range, the quartet for the -O-CH₂- protons of the ethyl group around 4.2 ppm, and the triplet for the -CH₃ protons of the ethyl group around 1.3 ppm.[15][16]
Safety and Handling
Ethyl acrylate is a hazardous chemical that must be handled with extreme caution.[17]
-
Hazards:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[9][10] Vapors can form explosive mixtures with air.[18]
-
Health Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[19] It can cause irritation and burns to the skin, eyes, and respiratory tract.[17] Ethyl acrylate is also a skin sensitizer, meaning it may cause an allergic reaction upon contact.[19] It is classified as a possible human carcinogen.[9][17]
-
Uncontrolled Polymerization: Ethyl acrylate can polymerize violently if heated or contaminated, especially in the absence of an inhibitor.[4][10] This can lead to a pressure buildup and potential rupture of containers.[10]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sunlight, and sources of ignition.[17]
-
Use only with adequate ventilation and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[18][21]
-
Emergency shower and eyewash facilities should be readily available.[17]
-
Conclusion
Ethyl acrylate is a cornerstone monomer in polymer science, with a chemical formula of C₅H₈O₂. Its high reactivity and versatility have led to its widespread use in numerous industries. For researchers and drug development professionals, an understanding of its polymerization behavior is key to designing advanced materials for applications such as controlled-release drug delivery, functional coatings, and medical adhesives. However, its significant hazards necessitate strict adherence to safety protocols to ensure its responsible and effective use in both research and industrial settings.
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